molecular formula C11H16N4O B13007793 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B13007793
M. Wt: 220.27 g/mol
InChI Key: AXBOZLRXRDLCNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrrolidine ring fused to a tetrahydropyrido[4,3-d]pyrimidinone core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a pyrrolidine derivative with a suitable pyrimidine precursor, followed by cyclization to form the desired heterocyclic structure. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency. The use of continuous flow reactors may also be explored to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H2O2 and KMnO4, reducing agents like NaBH4 and LiAlH4, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets and pathways. Studies have shown that it can inhibit the endoplasmic reticulum (ER) stress response and apoptosis pathways, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of a pyrrolidine ring and a tetrahydropyrido[4,3-d]pyrimidinone core, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-neuroinflammatory effects further distinguish it from other similar compounds.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-pyrrolidin-1-yl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H16N4O/c16-10-8-7-12-4-3-9(8)13-11(14-10)15-5-1-2-6-15/h12H,1-7H2,(H,13,14,16)

InChI Key

AXBOZLRXRDLCNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(CNCC3)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.